![molecular formula C12H10F6O6S2 B14615349 4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol CAS No. 58510-74-0](/img/structure/B14615349.png)
4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a phenolic structure with ethoxy and bis(trifluoromethanesulfonyl)ethenyl groups, making it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol typically involves multiple steps, starting with the preparation of the phenolic core. The introduction of the ethoxy group can be achieved through an etherification reaction, while the bis(trifluoromethanesulfonyl)ethenyl group is introduced via a sulfonylation reaction. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The ethoxy and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized phenolic compounds.
Wissenschaftliche Forschungsanwendungen
4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol involves its interaction with molecular targets through its functional groups. The phenolic group can form hydrogen bonds, while the sulfonyl groups can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(trifluoromethanesulfonyl)methane
- Trifluoromethanesulfonimide
- N-Phenyl-bis(trifluoromethanesulfonimide)
Highlighting Uniqueness
4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol is unique due to its combination of ethoxy and bis(trifluoromethanesulfonyl)ethenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
58510-74-0 |
|---|---|
Molekularformel |
C12H10F6O6S2 |
Molekulargewicht |
428.3 g/mol |
IUPAC-Name |
4-[2,2-bis(trifluoromethylsulfonyl)ethenyl]-2-ethoxyphenol |
InChI |
InChI=1S/C12H10F6O6S2/c1-2-24-9-5-7(3-4-8(9)19)6-10(25(20,21)11(13,14)15)26(22,23)12(16,17)18/h3-6,19H,2H2,1H3 |
InChI-Schlüssel |
CECAWHHWEHOUJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B14615268.png)

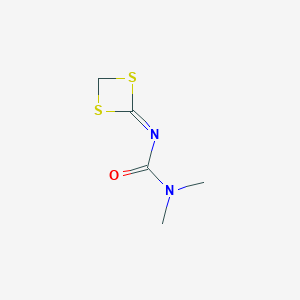
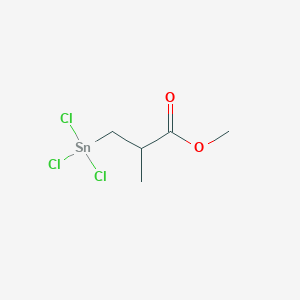
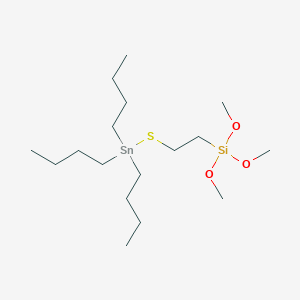
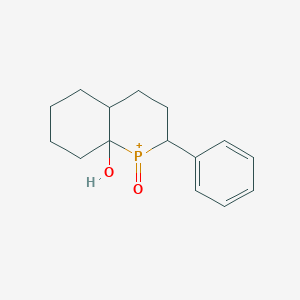


mercury](/img/structure/B14615352.png)
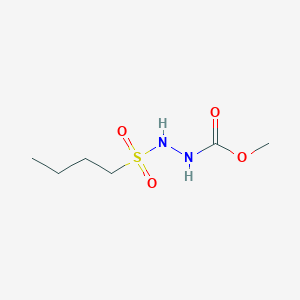
![2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14615354.png)
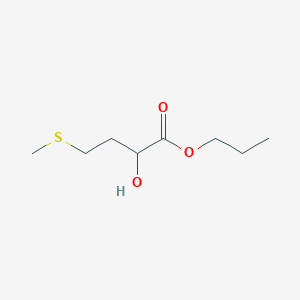
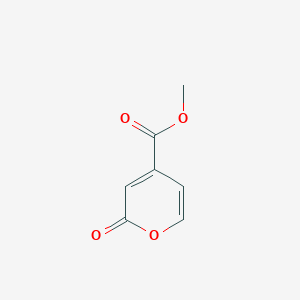
![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
